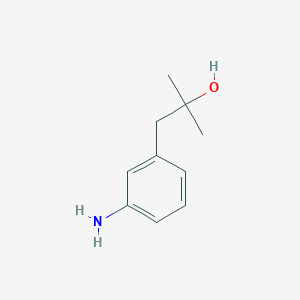

1-(3-Aminophenyl)-2-methylpropan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-(3-aminophenyl)-2-methylpropan-2-ol |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,12H,7,11H2,1-2H3 |

InChI Key |

HWRSPKQAXWAHCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Aminophenyl 2 Methylpropan 2 Ol

Strategic Retrosynthetic Analysis and Target-Oriented Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(3-Aminophenyl)-2-methylpropan-2-ol, the analysis reveals several possible disconnections. The most logical disconnections are the carbon-carbon bonds that form the core structure: the bond connecting the aromatic ring to the propanol (B110389) side chain and the bonds adjacent to the tertiary carbinol carbon.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnecting the bond between the phenyl ring and the tertiary alcohol moiety. This leads to a 3-aminophenyl organometallic reagent (or its synthetic equivalent) and a ketone, 2-methylpropan-2-one (acetone).

Pathway B: Disconnecting one of the methyl groups from the tertiary alcohol. This approach suggests the reaction of a Grignard or organolithium reagent (e.g., methylmagnesium bromide) with a precursor ketone, 1-(3-aminophenyl)propan-1-one. A further disconnection of the second methyl group leads to a 3-aminophenyl ester precursor.

These pathways form the basis for designing both linear and convergent synthetic strategies.

The construction of this compound can be approached through either a linear or a convergent synthesis. wikipedia.org

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction from a single starting material. | Simpler planning for less complex structures. | Overall yield decreases significantly with each step. pediaa.com |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. wikipedia.org | Higher overall yields, greater efficiency, more flexibility. fiveable.mechemistnotes.com | May require more complex coupling reactions. |

The formation of the tertiary alcohol is a critical step in the synthesis. The 2-methylpropan-2-ol moiety is a tertiary alcohol, and its construction typically involves the addition of organometallic nucleophiles to a carbonyl group.

Grignard Reaction: The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds and synthesizing alcohols. organic-chemistry.orgmt.com

From a Ketone: One of the most direct methods involves the reaction of an organometallic reagent derived from a protected 3-haloaniline (e.g., 3-lithioaniline or 3-bromomagnesioaniline) with acetone. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the acetone, and subsequent acidic workup yields the tertiary alcohol.

From an Ester: An alternative and common approach involves reacting an ester, such as methyl 3-aminobenzoate, with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide). masterorganicchemistry.comchemistrysteps.comucalgary.ca The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester. chemistrysteps.comjove.com This intermediate immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after workup. ucalgary.cajove.com It is not possible to stop the reaction at the ketone stage using this method. ucalgary.ca

Organolithium Reagents: Similar to Grignard reagents, organolithium reagents are powerful nucleophiles used for C-C bond formation. wikipedia.org They readily add to ketones and aldehydes to produce alcohols. masterorganicchemistry.comchemohollic.com An organolithium reagent, such as 3-lithioaniline, can be prepared and reacted with acetone to yield the desired tertiary alcohol. masterorganicchemistry.com Organolithium reagents can be more reactive than their Grignard counterparts and may be preferred for reactions with sterically hindered ketones. wikipedia.org

| Reaction | Precursor | Reagent(s) | Outcome |

| Grignard Addition | 1-(3-Aminophenyl)ethanone | Methylmagnesium bromide | Forms the tertiary alcohol. |

| Grignard Addition | Methyl 3-aminobenzoate | 2 eq. Methylmagnesium bromide | Forms the tertiary alcohol via a ketone intermediate. chemistrysteps.comjove.com |

| Organolithium Addition | Acetone | 3-Lithioaniline derivative | Forms the tertiary alcohol. masterorganicchemistry.com |

Achieving the correct substitution pattern on the aromatic ring is crucial. The target molecule has an amino group and the alkyl alcohol substituent in a meta (1,3) relationship. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. organicchemistrytutor.comwikipedia.org Therefore, direct functionalization of aniline (B41778) to achieve a meta-substituted product is challenging.

Several strategies can be employed to achieve the desired meta-substitution:

Starting with a Meta-Directing Group: A common strategy is to begin with a benzene ring substituted with a meta-directing group, perform the substitution, and then convert the directing group into the desired amino group. For example, one could start with nitrobenzene. The nitro group (-NO₂) is a strong deactivating, meta-director. masterorganicchemistry.com Acylation of nitrobenzene (e.g., Friedel-Crafts acylation with propanoyl chloride) would place the acyl group at the meta position. This can then be converted to the tertiary alcohol, followed by the reduction of the nitro group to an amine.

Modification of the Directing Group: The directing properties of the amino group can be altered. For instance, in a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a deactivating, meta-directing group. libretexts.org Performing an electrophilic substitution under these conditions can lead to meta-products.

Modern C-H Functionalization: Recent advances in organic synthesis have provided methods for meta-selective C-H functionalization that can override the natural directing effects of substituents. bath.ac.ukacs.orgnih.gov These methods often employ specialized catalysts and directing groups to achieve regioselectivity that is not possible through classical electrophilic aromatic substitution. bath.ac.uk

Green Chemistry Principles and Sustainable Synthesis

Incorporating green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. solubilityofthings.com

The choice of solvent is a key aspect of green chemistry. Traditional solvents for organometallic reactions, like diethyl ether and tetrahydrofuran (THF), are often volatile, flammable, and pose environmental risks.

Greener Solvents: Research has focused on identifying more benign alternatives. Solvents like cyclopentyl methyl ether (CPME) are being explored as replacements for traditional ethers. rsc.org

Aqueous Media: Performing organic reactions in water is a primary goal of green chemistry. wikipedia.org While organometallic reagents like Grignard reagents typically react with water, techniques such as micellar catalysis can enable these reactions in aqueous solutions. youtube.com Surfactants form micelles that create a nonpolar microenvironment where the reaction can occur, shielding the reactive species from the bulk aqueous phase. youtube.commdpi.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another alternative reaction medium. rsc.org It is non-toxic, non-flammable, and its solvent properties can be tuned by changing pressure and temperature. However, its non-polar nature may limit its application for certain polar reactions. rsc.org

| Reaction Medium | Advantages | Challenges |

| Traditional Ethers (THF, Et₂O) | Good solubility for reagents. | Flammable, volatile, potential peroxide formation. |

| Aqueous Media (Micellar Catalysis) | Non-toxic, non-flammable, sustainable. wikipedia.orgyoutube.com | Requires surfactants; reagent compatibility. mdpi.com |

| Supercritical CO₂ | Non-toxic, easily removed, tunable. rsc.org | Requires high pressure; limited polarity. rsc.org |

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. buecher.de

Catalytic approaches are often more atom-economical. For instance, developing catalytic alternatives to stoichiometric Grignard reagents could improve the sustainability of the synthesis. Ruthenium-catalyzed reactions that use alcohols as carbonyl surrogates, generating only H₂ and N₂ as byproducts, represent a move towards more atom-economical Grignard-type reactions. d-nb.info

Catalytic Methods for Enhanced Efficiency

A key transformation in the synthesis of this compound, particularly when starting from a nitro-aromatic precursor such as 1-(3-nitrophenyl)-2-methylpropan-2-ol, is the reduction of the nitro group to an amine. Catalytic hydrogenation is a highly efficient and clean method for this purpose.

The choice of catalyst and reaction conditions plays a crucial role in the yield and purity of the final product. Various catalysts have been explored for the hydrogenation of nitroarenes. For instance, platinum-based catalysts, such as dual-atom Pt catalysts on a mesoporous graphitic carbon nitride support (Pt2/mpg-C3N4), have demonstrated high conversion rates (>99%) for the hydrogenation of nitrobenzene to aniline under relatively mild conditions (1 MPa H2, 100 °C) gordon.edu. Such catalysts can often be recycled multiple times without a significant loss of activity, making the process more economical and sustainable gordon.edu.

Bimetallic catalysts, for example, those containing palladium and nickel supported on hypercrosslinked polystyrene, have also been shown to be effective for nitrobenzene hydrogenation, often exhibiting enhanced reaction rates and selectivity compared to their monometallic counterparts aiche.org. The use of these advanced catalytic systems can minimize the formation of by-products, such as nitrosobenzene and phenylhydroxylamine, leading directly to the desired aniline derivative aiche.org. The reaction kinetics and product distribution are highly dependent on the catalyst structure and composition aiche.org.

| Catalyst System | Support Material | Typical Conditions | Conversion/Yield | Ref. |

| Pt₂ | mpg-C₃N₄ | 1 MPa H₂, 100 °C | >99% Conversion | gordon.edu |

| Pd-Ni | Hypercrosslinked Polystyrene | 120 °C, Methanol | High Selectivity to Aniline | aiche.org |

| Pd | Woven Glass Fibers | Not specified | 100% Yield of Aniline | nih.gov |

| Pt | Woven Glass Fibers | Not specified | 100% Yield of Aniline | nih.gov |

Stereoselective Synthesis of Chiral Analogs or Precursors

The synthesis of chiral analogs of this compound or its precursors introduces stereocenters, which can be achieved through diastereoselective or enantioselective methods.

Diastereoselective synthesis aims to control the formation of diastereomers. In the context of producing chiral analogs of this compound, a diastereoselective approach could involve the reaction of a chiral starting material that influences the stereochemical outcome of a subsequent reaction. For instance, if a chiral center is already present in the molecule, a nucleophilic addition to a carbonyl group can be directed by that existing stereocenter, leading to the preferential formation of one diastereomer. Models such as the Felkin-Anh and Cram-Chelation models are often used to predict the stereochemical outcome of nucleophilic additions to α-chiral aldehydes and ketones organicchemistrydata.org.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This can be accomplished using either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For the synthesis of chiral precursors to this compound, a chiral auxiliary could be attached to a ketone precursor, directing the nucleophilic addition of a methyl group to one face of the carbonyl, leading to a specific enantiomer of the tertiary alcohol. After the reaction, the auxiliary is removed.

Chiral Catalysts: The use of chiral catalysts is a more atom-economical approach to enantioselective synthesis. For the creation of the tertiary alcohol moiety, a chiral catalyst could be employed in the addition of a methyl nucleophile to a ketone precursor, such as 3-aminoacetophenone. Chiral oxazaborolidinium ions (COBI) have been used as strong Lewis acid catalysts to facilitate asymmetric 1,2-carbonyl additions of nucleophiles to aldehydes and ketones acs.org. Similarly, the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst can yield an enantiomerically enriched secondary alcohol, which could then be further elaborated to the target tertiary alcohol. Catalytic asymmetric reduction of ketones can be achieved with high enantioselectivity using oxazaborolidine catalysts or transition metal complexes with chiral ligands wikipedia.orgrsc.org. For example, Noyori-type ruthenium catalysts are highly effective for the asymmetric transfer hydrogenation of aryl ketones, often achieving excellent enantiomeric excess mdpi.com.

| Method | Approach | Key Reagents/Catalysts | Potential Application |

| Asymmetric Reduction | Catalytic | Chiral Oxazaborolidines, Ru-BINAP | Enantioselective synthesis of a chiral alcohol precursor |

| Nucleophilic Addition | Catalytic | Chiral Oxazaborolidinium Ions (COBI) | Enantioselective addition of a methyl group to a ketone |

| Nucleophilic Addition | Auxiliary-controlled | (R)-phenylglycinol | Stereoselective Strecker reaction for chiral amino acid precursors muni.cz |

Process Intensification and Continuous Flow Synthesis

Process intensification and continuous flow synthesis offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation.

The synthesis of this compound can be envisioned through a multi-step continuous flow process. A plausible route would involve the Grignard reaction of a protected 3-amino- or 3-nitroacetophenone with a methylmagnesium halide to form the tertiary alcohol, followed by deprotection and/or reduction.

Continuous flow systems are particularly well-suited for hazardous reactions like Grignard reagent formation and use. The small reactor volumes inherent in flow chemistry mitigate the risks associated with the exothermic nature of these reactions gordon.eduvapourtec.com. Companies have successfully implemented continuous stirred-tank reactor (CSTR) systems for Grignard reactions, leading to significant reductions in magnesium usage and process mass intensity, as well as improved safety and product purity gordon.edu. The in-situ generation of Grignard reagents in a continuous flow setup further enhances safety by minimizing the handling and storage of these highly reactive species vapourtec.com.

| Process Step | Technology | Advantages |

| Grignard Reaction | Continuous Flow Reactor (CSTR or packed-bed) | Enhanced safety, improved heat transfer, reduced waste, potential for in-situ reagent generation gordon.eduvapourtec.comresearchgate.net |

| Catalytic Hydrogenation | Continuous Flow Packed-Bed Reactor | Improved safety, better catalyst handling, potential for telescoping with previous step |

| Overall Process | Telescoped Continuous Flow | Reduced processing time, minimized handling of intermediates, automation potential |

Reaction Chemistry and Mechanistic Investigations of 1 3 Aminophenyl 2 Methylpropan 2 Ol

Transformations Involving the Tertiary Alcohol Moiety

The tertiary alcohol group is another key site for chemical modification, primarily through reactions that involve the carbon-oxygen bond.

Tertiary alcohols readily undergo dehydration under acidic conditions to form alkenes (olefins). aidic.it The reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. The process is initiated by the protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (water).

The subsequent departure of a water molecule results in the formation of a relatively stable tertiary carbocation. This carbocation is stabilized by hyperconjugation from the adjacent methyl groups. Finally, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon, leading to the formation of a double bond. For 1-(3-aminophenyl)-2-methylpropan-2-ol, this reaction is expected to yield 1-(3-aminophenyl)-2-methylprop-1-ene as the major product.

Esterification: The tertiary alcohol can be converted into an ester by reaction with an acylating agent like an acyl chloride or an acid anhydride. Unlike esterification of primary or secondary alcohols, direct Fischer esterification with a carboxylic acid under strong acid catalysis is often inefficient for tertiary alcohols due to the competing dehydration reaction. researchgate.net Therefore, using a more reactive acylating agent in the presence of a non-nucleophilic base (e.g., pyridine) at low temperatures is the preferred method. This approach avoids the formation of the carbocation intermediate, thus preventing elimination.

Etherification: Synthesizing ethers from tertiary alcohols presents significant challenges. The Williamson ether synthesis, which involves an alkoxide and an alkyl halide, is not feasible as the tertiary alkoxide is a strong base, leading almost exclusively to elimination of the alkyl halide. Acid-catalyzed etherification with a primary or secondary alcohol is also problematic, as the conditions that favor ether formation also strongly promote the dehydration of the tertiary alcohol. Specialized methods may be required to achieve this transformation efficiently.

| Reaction Type | Reagents | Potential Product | Notes |

|---|---|---|---|

| Dehydration | H₂SO₄ (conc.), heat | 1-(3-Aminophenyl)-2-methylprop-1-ene | Proceeds via an E1 mechanism. |

| Esterification | Acetyl Chloride, Pyridine | 1-(3-Aminophenyl)-2-methylpropyl acetate | Base neutralizes HCl byproduct and catalyzes the reaction. |

| Esterification | Acetic Anhydride, DMAP | 1-(3-Aminophenyl)-2-methylpropyl acetate | DMAP serves as a nucleophilic catalyst. |

Oxidation and Reduction Chemistry of the Alcohol Group

The tertiary benzylic alcohol functionality in this compound is a key site for synthetic transformations. Its behavior in oxidation and reduction reactions is influenced by the presence of the electron-donating amino group on the phenyl ring and the steric hindrance around the hydroxyl group.

Oxidation:

The oxidation of tertiary alcohols is generally challenging under standard conditions as it requires the cleavage of a carbon-carbon bond. However, the benzylic position of this compound makes it susceptible to oxidative degradation under harsh conditions, such as with hot acidic permanganate (B83412) solutions. This would likely lead to the cleavage of the bond between the phenyl ring and the carbon bearing the hydroxyl group, resulting in the formation of 3-aminobenzoic acid and acetone.

Selective oxidation to a ketone is not possible without C-C bond cleavage. However, methods for the selective synthesis of benzylic alcohols from C-H bonds using reagents like bis(methanesulfonyl) peroxide have been developed, highlighting the interest in controlled benzylic oxidation. acs.orgnih.govresearchgate.net For compounds containing an amino group, chemoselective oxidation of the alcohol without affecting the amino group is a significant consideration. nih.gov Mild oxidation protocols using N-heterocycle-stabilized iodanes have been shown to effectively oxidize benzylic alcohols to the corresponding aldehydes and ketones without overoxidation. beilstein-journals.org While these methods are typically applied to primary and secondary alcohols, their application to tertiary benzylic alcohols like this compound would likely result in no reaction under mild conditions, preserving the alcohol group.

Reduction:

The tertiary benzylic hydroxyl group of this compound can be reduced to a methylene (B1212753) group, effectively removing the alcohol functionality. A common method for the reduction of benzylic alcohols is the use of hydriodic acid (HI) in the presence of red phosphorus. researchgate.net This reaction proceeds via the formation of a stable benzylic carbocation intermediate, which is then reduced. Tertiary benzylic alcohols are known to react faster than primary or secondary benzylic alcohols under these conditions. researchgate.net The reaction is typically carried out in a biphasic toluene-water medium, which allows for good yields and short reaction times. researchgate.net Other reducing systems, such as lithium in liquid ammonia, have also been employed for the reduction of benzylic alcohols to the corresponding aromatic hydrocarbons. acs.org

The presence of the amino group on the phenyl ring would likely influence the rate of reduction. As an electron-donating group, it would stabilize the intermediate benzylic carbocation, thus facilitating the reaction.

Table 1: Summary of Expected Oxidation and Reduction Reactions of the Alcohol Group

| Reaction Type | Reagent/Condition | Expected Product | Notes |

| Oxidation | Hot acidic KMnO4 | 3-Aminobenzoic acid and Acetone | Harsh conditions leading to oxidative cleavage. |

| Oxidation | Mild oxidants (e.g., PCC, PDC) | No reaction | Tertiary alcohol is resistant to oxidation without C-C bond cleavage. |

| Reduction | Hydriodic acid / Red phosphorus | 1-(3-Aminophenyl)-2-methylpropane | Effective for reduction of tertiary benzylic alcohols. researchgate.netresearchgate.net |

| Reduction | Lithium / Liquid Ammonia | 1-(3-Aminophenyl)-2-methylpropane | Alternative method for deoxygenation of benzylic alcohols. acs.org |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, featuring both an amino group and a hydroxyl group in a suitable proximity on a flexible side chain, allows for the possibility of intramolecular cyclization reactions. These reactions are typically acid-catalyzed and proceed through the formation of a carbocation intermediate.

One plausible pathway involves the protonation of the tertiary hydroxyl group, followed by the loss of a water molecule to form a tertiary benzylic carbocation. The nucleophilic amino group can then attack this carbocation, leading to the formation of a five-membered ring, a substituted indoline (B122111) derivative. The specific product would be 4-amino-3,3-dimethylindoline. The formation of five- and six-membered rings through intramolecular cyclization is generally favored due to their thermodynamic stability.

Alternatively, under different conditions, rearrangement of the carbocation intermediate could occur prior to cyclization. For instance, a Wagner-Meerwein rearrangement involving a methyl shift could lead to a more stable carbocation, potentially resulting in different cyclized products or elimination products. However, given the stability of the initial tertiary benzylic carbocation, this pathway may be less favored.

The efficiency and outcome of the cyclization would be dependent on several factors, including the nature of the acid catalyst, the reaction temperature, and the solvent used. Studies on the cyclization of similar amino-alcohols have demonstrated the feasibility of such transformations to generate heterocyclic structures.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetics:

The rates of the reactions involving the alcohol group are significantly influenced by the stability of the carbocation intermediate. For both the reduction of the alcohol and potential intramolecular cyclization, the formation of the tertiary benzylic carbocation is the rate-determining step. The presence of the electron-donating amino group at the meta position of the phenyl ring will have a modest stabilizing effect on this carbocation through resonance, thereby increasing the rate of these reactions compared to an unsubstituted analogue.

Kinetic studies on the oxidation of alcohols, such as cinnamyl alcohol, have shown that the reaction rate can be dependent on the concentrations of both the alcohol and the oxidizing agent. researchgate.net For the reduction of benzylic alcohols with hydriodic acid, the reactivity order is tertiary > secondary > primary, indicating a lower activation energy for the reaction of tertiary alcohols. researchgate.net

Thermodynamics:

The thermodynamics of the reactions of this compound are governed by the relative stabilities of the reactants and products. The reduction of the tertiary alcohol to an alkane is generally a thermodynamically favorable process, as it involves the formation of a more stable C-H bond at the expense of a C-O bond.

Computational and Theoretical Investigations of 1 3 Aminophenyl 2 Methylpropan 2 Ol

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 1-(3-Aminophenyl)-2-methylpropan-2-ol can be thoroughly investigated using a variety of computational methods. These analyses provide deep insights into the molecule's reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure and properties of molecules. For a molecule like this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized molecular geometry, vibrational frequencies, and various electronic properties.

These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, DFT can be used to calculate global reactivity descriptors, which are crucial for understanding the molecule's chemical behavior. While specific values for this compound are not available, data from a study on a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628), illustrates the types of parameters that can be obtained. nih.gov

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT (Note: Data is for N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide and is intended to be illustrative of the types of properties calculated for this compound)

| Parameter | Value |

| HOMO Energy (eV) | -5.87 |

| LUMO Energy (eV) | -0.46 |

| Energy Gap (ΔE) (eV) | 5.41 |

| Ionization Potential (I) (eV) | 5.87 |

| Electron Affinity (A) (eV) | 0.46 |

| Electronegativity (χ) (eV) | 3.16 |

| Chemical Hardness (η) (eV) | 2.70 |

| Chemical Softness (S) (eV) | 0.37 |

| Electrophilicity Index (ω) (eV) | 1.85 |

Source: Adapted from a study on N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide. nih.gov

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated from DFT calculations and helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the regions around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group would be expected to show negative potential (typically colored red), indicating their role as sites for electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (typically colored blue), marking them as potential sites for nucleophilic interactions.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the aminophenyl ring, particularly on the electron-rich amino group. The LUMO, on the other hand, would likely be distributed over the aromatic ring. This distribution dictates how the molecule interacts with other chemical species. The HOMO-LUMO energy gap can also be used to predict the molecule's optical properties. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the side chain in this compound allows it to adopt various conformations, which can significantly influence its physical and biological properties. Computational methods are essential for exploring these conformational landscapes.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. researchgate.netq-chem.comreadthedocs.io For this compound, a PES scan could be performed by rotating the bonds connecting the propanol (B110389) side chain to the phenyl ring. This would identify the most stable conformers (energy minima) and the energy barriers between them (transition states). researchgate.netscispace.com

Table 2: Hypothetical PES Scan Results for a Key Dihedral Angle in this compound (This table is a hypothetical representation of what a PES scan might reveal and is for illustrative purposes only)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.0 | Eclipsed (Transition State) |

| 60 | 0.0 | Staggered (Global Minimum) |

| 120 | 4.5 | Eclipsed (Transition State) |

| 180 | 1.2 | Staggered (Local Minimum) |

The presence of a solvent can have a profound impact on the conformational preferences of a molecule. Solvents can stabilize certain conformers through interactions such as hydrogen bonding. For this compound, which has both hydrogen bond donor (amino and hydroxyl groups) and acceptor (amino and hydroxyl groups) capabilities, the choice of solvent would be particularly important.

Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT calculations to simulate the effects of different solvents on the molecule's conformational equilibrium. These simulations would likely show that in polar protic solvents, such as water or ethanol, conformers that expose the amino and hydroxyl groups for hydrogen bonding are favored. In contrast, in nonpolar solvents, intramolecular hydrogen bonding might be more prevalent, leading to different stable conformations.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms. researchgate.netnih.gov This approach allows for the mapping of the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. For this compound, this could involve modeling reactions such as electrophilic aromatic substitution on the aniline (B41778) ring or reactions involving the amino and hydroxyl functional groups. researchgate.netresearchgate.net

A theoretical study on the chlorination of aniline, for instance, successfully identified four stationary points on the potential energy surface, corresponding to intermediates and transition states, which is consistent with the traditional understanding of electrophilic substitution. researchgate.net Similar methodologies can be applied to predict how the electronic and steric properties of the -C(CH₃)₂OH substituent in this compound would influence reaction pathways at the ortho, meta, and para positions of the aminophenyl group.

A transition state (TS) represents the highest energy point along a reaction coordinate, an unstable configuration that is fleetingly formed as reactants transform into products. Identifying and characterizing the TS is crucial for understanding reaction kinetics. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

The primary method for confirming a transition state structure is through a vibrational frequency analysis. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. researchgate.net

For a hypothetical reaction, such as the aminolysis of an epoxide by an amino alcohol, computational studies can model the transition state, revealing key geometric parameters like the bond lengths and angles of the atoms involved in bond-forming and bond-breaking processes. researchgate.net For this compound reacting with an electrophile, the transition state would show the partial formation of a new bond to the aromatic ring and the corresponding changes in the geometry of the amine and alkyl alcohol groups.

Table 1: Illustrative Transition State Parameters for a Hypothetical Reaction (Note: This data is hypothetical and serves to illustrate the typical parameters calculated in a transition state analysis for a reaction involving a molecule like this compound.)

| Parameter | Value | Description |

|---|---|---|

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a first-order saddle point (a true transition state). |

| C-N Bond Length (forming) | 2.15 Å | The distance between the carbon of the electrophile and the nitrogen of the amine group, indicating a partially formed bond. |

| N-H Bond Length (breaking) | 1.20 Å | The elongated bond of the hydrogen being transferred from the amine. |

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. The result is a reaction energy profile that plots the energy of the system versus the reaction coordinate.

This profile provides the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. The activation energy is the difference in energy between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. Studies on the annulation reaction of anilines, for example, have used DFT to compare different proposed pathways, identifying the most plausible mechanism by finding the one with the lowest activation energy for the rate-determining step. nih.gov

For this compound, a reaction coordinate analysis could be used to compare the energy barriers for electrophilic attack at the ortho, meta, and para positions, thereby predicting the regioselectivity of the reaction.

Table 2: Example Reaction Coordinate Energy Profile Data (Note: This data is illustrative for a hypothetical reaction of this compound.)

| Point on Reaction Coordinate | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials at their optimized geometry. |

| Pre-reaction Complex | -2.5 | A weakly bound state of the reactants before the transition state. |

| Transition State (TS) | +25.0 | The peak energy barrier for the reaction. |

| Post-reaction Complex | -5.0 | A weakly bound state of the products immediately after the reaction. |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. imist.ma These descriptors are often calculated using DFT methods and provide a quantitative basis for concepts like electrophilicity, nucleophilicity, and the reactivity of different sites within a molecule. imist.manih.gov

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. A high HOMO energy indicates a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater tendency to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a measure of chemical stability; a smaller gap suggests higher reactivity. imist.ma

Mulliken Charges: These provide an estimation of the partial atomic charge on each atom in the molecule, indicating sites that are electron-rich (negative charge) or electron-poor (positive charge). Nucleophiles are expected to attack electron-poor sites, and electrophiles will target electron-rich sites.

Fukui Functions: The Fukui function is a more sophisticated descriptor that measures the change in electron density at a particular point in the molecule when an electron is added or removed. It helps to identify the most electrophilic and nucleophilic sites within a molecule with greater precision than simple atomic charges. acs.org

For this compound, these descriptors can predict the most likely sites for chemical attack. The nitrogen atom of the amino group is expected to be a primary nucleophilic center, while the aromatic ring, activated by the electron-donating amino group, will also be susceptible to electrophilic attack, primarily at the ortho and para positions relative to the amino group. researchgate.netsci-hub.se

Table 3: Hypothetical Quantum Chemical Descriptors for this compound (Note: Values are illustrative and typical for a molecule of this type, calculated at a common level of theory like B3LYP/6-31G(d).)

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.25 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | 0.85 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 6.10 eV | An indicator of the molecule's overall chemical reactivity. |

| Mulliken Charge on N | -0.85 | Indicates a high electron density, making the nitrogen atom a likely site for protonation or attack by electrophiles. |

By combining the analysis of reaction energy profiles with the insights from quantum chemical descriptors, a comprehensive theoretical understanding of the chemical behavior of this compound can be developed. These computational approaches are invaluable for guiding experimental work, optimizing reaction conditions, and designing new chemical syntheses.

Advanced Spectroscopic and Analytical Methodologies for 1 3 Aminophenyl 2 Methylpropan 2 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "1-(3-Aminophenyl)-2-methylpropan-2-ol" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of its constitution and stereochemistry.

Comprehensive 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A detailed analysis of the ¹H and ¹³C NMR spectra is the first step in the structural confirmation of "this compound". The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the hydroxyl (OH) proton, and the methyl protons. The aromatic protons would likely appear as a complex multiplet pattern in the range of 6.5-7.5 ppm, characteristic of a 1,3-disubstituted benzene ring. The chemical shifts of the amine and hydroxyl protons can be variable and are often observed as broad singlets, their positions being sensitive to solvent, concentration, and temperature. The two methyl groups are chemically equivalent and would present as a sharp singlet, integrating to six protons.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for the aromatic carbons, the carbon bearing the amino group, the quaternary carbon attached to the hydroxyl group, and the equivalent methyl carbons.

To resolve ambiguities and confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound", COSY would be instrumental in establishing the coupling relationships between the protons on the aromatic ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and usually more easily assigned, protons. For instance, the signals of the aromatic CH groups can be unambiguously identified.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the methyl protons to the quaternary carbinol carbon and the adjacent aromatic carbon would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This can provide insights into the conformation of the molecule.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |

| Aromatic CH | 6.5 - 7.2 | 115 - 130 | m | Complex pattern due to meta-substitution |

| C-NH₂ | - | ~147 | - | Quaternary aromatic carbon |

| C-C(CH₃)₂OH | - | ~140 | - | Quaternary aromatic carbon |

| NH₂ | variable (e.g., 3.5-5.0) | - | br s | Chemical shift is solvent and concentration dependent |

| OH | variable (e.g., 1.5-4.0) | - | br s | Chemical shift is solvent and concentration dependent |

| C(OH) | - | ~72 | - | Quaternary carbinol carbon |

| CH₃ | ~1.2 | ~30 | s | Two equivalent methyl groups |

Note: These are predicted values and may vary from experimental data.

Dynamic NMR Studies of Exchange Processes

Dynamic NMR (DNMR) techniques can be employed to study the rates of chemical exchange processes that occur on the NMR timescale. For "this compound", potential exchange processes include the exchange of the amine (NH₂) protons and the hydroxyl (OH) proton with themselves or with residual water in the solvent.

At room temperature, these exchange processes are often fast, leading to broad signals for the NH₂ and OH protons. By varying the temperature, it may be possible to slow down these exchange rates. At lower temperatures, the individual signals for the two amine protons might be resolved, and the coupling between the OH proton and other nearby protons could potentially be observed. DNMR studies can provide valuable information about the kinetics and thermodynamics of these proton exchange processes, as well as insights into hydrogen bonding interactions.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion of "this compound" with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₀H₁₅NO. This is a critical step in the identification of the compound, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of "this compound"), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure.

For "this compound", characteristic fragmentation pathways would be expected to involve the cleavage of bonds adjacent to the amino and hydroxyl groups. Key fragmentation processes would likely include:

Loss of a methyl group: Cleavage of a C-C bond to lose a methyl radical (•CH₃), leading to a stable tertiary carbocation.

Loss of water: Dehydration, involving the elimination of a water molecule (H₂O) from the molecular ion.

Cleavage of the C-C bond between the aromatic ring and the propanol (B110389) side chain.

Analysis of the masses of the fragment ions allows for the reconstruction of the molecular structure and confirms the identity of the compound. For the closely related compound, 2-(2-aminophenyl)propan-2-ol, the top three peaks in its GC-MS are reported at m/z 118, 133, and 132, which can provide clues to the expected fragmentation of the target molecule. nih.gov

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion |

| 150 | [C₁₀H₁₂N]⁺ | CH₃• |

| 147 | [C₁₀H₁₃O]⁺ | NH₂• |

| 132 | [C₉H₁₀N]⁺ | H₂O + CH₃• |

| 122 | [C₇H₈N]⁺ | C₃H₇O• |

Note: These are predicted fragments and their relative intensities would depend on the ionization method and collision energy.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in "this compound" and for studying intermolecular interactions such as hydrogen bonding.

The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations. The N-H stretching of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the tertiary alcohol would be observed as a broad band in the region of 3200-3600 cm⁻¹, with the broadening being a result of hydrogen bonding.

Other key vibrational modes include:

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

N-H bending: Around 1600 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong band in the 1150-1250 cm⁻¹ region, characteristic of a tertiary alcohol.

C-N stretching: In the 1250-1350 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. While O-H and N-H stretching vibrations are typically strong in the IR spectrum, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum. The combination of both techniques provides a more complete picture of the vibrational properties of the molecule.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium (two bands) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| N-H (Amine) | Bending | 1590 - 1650 | Medium |

| C-O (Tertiary Alcohol) | Stretching | 1150 - 1250 | Strong |

| C-N (Aromatic Amine) | Stretching | 1250 - 1350 | Medium |

Correlation of Vibrational Frequencies with Molecular Structure

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of the molecule by probing the vibrations of its chemical bonds. The correlation between observed vibrational frequencies and specific functional groups within "this compound" allows for its structural confirmation. The key functional groups in this molecule are the primary amine (-NH₂), the tertiary alcohol (-OH), the substituted benzene ring, and the aliphatic carbon backbone.

The IR spectrum would be expected to exhibit characteristic absorption bands corresponding to these groups. For instance, the N-H stretching vibrations of the primary amine typically appear as a doublet in the range of 3300-3500 cm⁻¹. The O-H stretching of the tertiary alcohol would be observed as a broad band around 3200-3600 cm⁻¹, the broadening being indicative of hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. The C=C stretching vibrations of the benzene ring would produce characteristic bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong and sharp in the Raman spectrum, aiding in the confirmation of the substitution pattern. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

Table 1: Hypothetical Vibrational Frequency Assignments for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (doublet) | Medium |

| Tertiary Alcohol (-OH) | O-H Stretch | 3200-3600 (broad) | Strong |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic Groups | C-H Stretch | 2850-2970 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong |

| Primary Amine (-NH₂) | N-H Bend | 1550-1650 | Medium |

| Tertiary Alcohol (-OH) | C-O Stretch | 1150-1250 | Medium |

| Primary Amine (-NH₂) | C-N Stretch | 1250-1350 | Medium |

Note: This table represents expected values based on typical functional group frequencies and is not based on experimentally measured data for this specific compound.

In-Situ Spectroscopic Monitoring of Chemical Transformations

In-situ spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic insights. Techniques such as FT-IR and Raman spectroscopy are powerful tools for tracking the transformations of "this compound". For example, during a derivatization reaction involving the amino or hydroxyl group, the disappearance of the reactant's characteristic vibrational bands and the appearance of new bands corresponding to the product can be monitored over time.

Consider the acylation of the primary amino group. An in-situ FT-IR setup could track the decrease in the intensity of the N-H stretching doublet and the simultaneous emergence of the amide N-H stretch (around 3300 cm⁻¹) and the strong amide C=O stretch (around 1650 cm⁻¹). This real-time data allows for the determination of reaction endpoints and the optimization of reaction conditions without the need for frequent sampling and offline analysis.

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For "this compound", a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the supramolecular assembly in the solid state, including intermolecular interactions such as hydrogen bonding involving the amino and hydroxyl groups, and π-π stacking of the benzene rings. This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies. As of now, the crystal structure of "this compound" has not been reported in the public domain.

Chromatographic Techniques for Purity Assessment and Separation Research

Chromatographic methods are essential for the separation, identification, and quantification of "this compound" and any related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for the analysis of the relatively polar "this compound".

Method development would involve the systematic optimization of several parameters to achieve good resolution, peak shape, and analysis time. A typical starting point would be a C18 stationary phase, with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. Given the basic nature of the amino group, the addition of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase would be crucial to ensure the analyte is in its protonated form, leading to improved peak shape and retention time stability. Detection would likely be performed using a UV detector, leveraging the chromophoric phenyl ring of the molecule.

Method validation would be performed according to ICH guidelines to ensure the method is suitable for its intended purpose, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. mdpi.com

Table 2: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table presents a plausible, yet hypothetical, set of starting conditions for HPLC method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. Due to the presence of polar -NH₂ and -OH groups, "this compound" is not sufficiently volatile for direct GC analysis and would likely exhibit poor peak shape due to interactions with the stationary phase. Therefore, derivatization is necessary to convert it into a more volatile and thermally stable analogue. jfda-online.com

Common derivatization strategies for compounds with amino and hydroxyl groups include silylation and acylation. libretexts.org

Silylation: Reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), would replace the active hydrogens on the nitrogen and oxygen atoms with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com

Acylation: Treatment with an acylating agent, like trifluoroacetic anhydride (TFAA), would convert the amino and hydroxyl groups into trifluoroacetyl derivatives.

The resulting derivatives would be amenable to GC separation. The mass spectrometer detector would then provide fragmentation patterns that can be used for structural elucidation and confirmation. The mass spectrum of the derivatized compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of bonds within the molecule, aiding in its unambiguous identification.

Table 3: Potential GC-MS Derivatization and Analysis Strategy

| Parameter | Description |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | Heat at 70 °C for 30 minutes in a suitable solvent (e.g., pyridine) |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan Mode (e.g., m/z 40-500) |

Note: This table outlines a typical, but hypothetical, approach for the GC-MS analysis of the derivatized compound.

Applications of 1 3 Aminophenyl 2 Methylpropan 2 Ol in Advanced Chemical Synthesis and Materials Science

Speculative Utility as a Key Synthetic Intermediate for Complex Organic Molecules

The bifunctional nature of 1-(3-Aminophenyl)-2-methylpropan-2-ol, featuring both a nucleophilic amino group and a tertiary alcohol, suggests its potential as a versatile building block in the synthesis of more complex organic structures.

Theoretical Role as a Precursor in Heterocyclic Synthesis

The presence of the aromatic amine functionality in this compound provides a reactive handle for the construction of various nitrogen-containing heterocyclic rings. In theory, this compound could participate in cyclization reactions to form heterocycles such as quinolines, indoles, or benzodiazepines, depending on the reaction partner and conditions. For instance, condensation of the amino group with a 1,3-dicarbonyl compound could potentially lead to the formation of a substituted quinoline (B57606) core. However, no specific examples of such reactions involving this compound have been reported.

Postulated Building Block for Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. The amino group of this compound could theoretically serve as a key component in various MCRs, such as the Ugi or Passerini reactions, by providing the necessary amine functionality. This would allow for the rapid generation of diverse molecular scaffolds incorporating the this compound motif. To date, no studies have been published that demonstrate the participation of this specific compound in any MCR.

Prospective Development of Ligands for Coordination Chemistry and Catalysis

The nitrogen atom of the amino group and the oxygen atom of the tertiary alcohol in this compound present potential coordination sites for metal ions, suggesting its viability as a ligand in coordination chemistry and catalysis.

Hypothetical Design and Synthesis of Metal-Ligand Complexes

The aminophenyl and alcohol moieties could act as a bidentate ligand, chelating to a metal center to form stable metal-ligand complexes. The steric bulk provided by the gem-dimethyl group on the propanol (B110389) backbone could influence the coordination geometry and reactivity of the resulting metal complex. The synthesis and characterization of such complexes would be the first step in exploring their catalytic potential. At present, there are no reports of metal complexes being synthesized with this compound as a ligand.

Unexplored Application in Homogeneous and Heterogeneous Catalysis

Chiral versions of aminophenyl alcohol derivatives are often explored as ligands in enantioselective catalysis. If this compound were to be resolved into its enantiomers, these chiral ligands could potentially be used to develop catalysts for asymmetric transformations, such as reductions, oxidations, or carbon-carbon bond-forming reactions. The specific steric and electronic properties of this ligand could lead to unique catalytic activities and selectivities. This remains a purely speculative area, as no catalytic applications of this compound have been documented.

Theoretical Integration into Functional Materials and Polymers

The presence of reactive functional groups in this compound suggests its potential as a monomer or a modifying agent for the creation of functional materials and polymers with tailored properties.

The amino group could be utilized in polymerization reactions, such as the formation of polyamides or polyimines, to incorporate the unique structural features of the molecule into a polymer backbone. The tertiary alcohol could also be functionalized to introduce other reactive groups or to act as a point of cross-linking. The resulting polymers could exhibit interesting thermal, mechanical, or optical properties. However, the synthesis and characterization of polymers derived from this compound have not been reported in the scientific literature.

Monomer for Polymer Synthesis (e.g., polyamides, polyurethanes)

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, allows it to act as a monomer in the synthesis of various polymers, most notably polyamides and polyurethanes.

Polyamides:

The primary amine group on the phenyl ring can readily participate in condensation reactions with dicarboxylic acids or their derivatives (such as diacyl chlorides) to form polyamides. The general reaction for the synthesis of polyamides from a diamine and a diacyl chloride is a well-established process. In this context, this compound could be copolymerized with other diamines to introduce its specific structural features into the polymer backbone.

The presence of the bulky 2-methylpropan-2-ol substituent is expected to influence the properties of the resulting polyamides significantly. This side group would likely disrupt the close packing of polymer chains, thereby reducing crystallinity and potentially increasing solubility in common organic solvents. This is a desirable characteristic for improving the processability of aromatic polyamides, which are often difficult to dissolve. Furthermore, the hydroxyl group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties or the attachment of other functional moieties.

A hypothetical copolyamide could be synthesized by reacting a mixture of m-phenylenediamine (B132917) and this compound with isophthaloyl chloride. The resulting polymer's properties would be expected to vary with the molar ratio of the two diamines, as illustrated in the hypothetical data below.

| Molar Ratio (m-phenylenediamine : this compound) | Expected Glass Transition Temperature (Tg, °C) | Expected Solubility in NMP |

| 100 : 0 | ~280 | Low |

| 90 : 10 | ~270 | Moderate |

| 70 : 30 | ~255 | High |

| 50 : 50 | ~240 | Very High |

Polyurethanes:

Both the amine and the hydroxyl groups of this compound can react with diisocyanates to form polymers. However, the amine group is significantly more reactive towards isocyanates than the hydroxyl group. This difference in reactivity can be exploited to create segmented polyurethanes.

In a typical synthesis, the hydroxyl group would first react with a diisocyanate, such as methylene (B1212753) diphenyl diisocyanate (MDI), to form a prepolymer. This prepolymer, now containing unreacted isocyanate groups, can then be chain-extended by reacting with the amine functionality of another molecule of this compound or a different diamine. The resulting polyurethane would incorporate the aminophenyl-2-methylpropan-2-ol moiety, introducing both a bulky side group and a potential site for further reactions via the unreacted hydroxyl groups (if the stoichiometry is controlled).

The incorporation of this monomer is anticipated to enhance the thermal stability and mechanical properties of the polyurethane due to the aromatic ring, while the bulky side group could improve flexibility and impact resistance.

Scaffold for Supramolecular Assembly and Self-Organizing Systems

The distinct structural features of this compound make it an intriguing candidate as a building block, or "scaffold," for the construction of supramolecular assemblies and self-organizing systems. The aromatic ring can participate in π-π stacking interactions, while the amino and hydroxyl groups are capable of forming strong hydrogen bonds.

These non-covalent interactions are the driving forces behind the spontaneous organization of molecules into well-defined, larger structures. By chemically modifying this compound with other functional groups, it is possible to program the self-assembly process to create complex architectures such as nanotubes, vesicles, or gels.

For instance, attaching long alkyl chains to the amino group would create an amphiphilic molecule that could self-assemble in aqueous solutions to form micelles or vesicles. The aromatic core would provide rigidity to the structure, while the hydroxyl group could be oriented towards the aqueous phase, providing a hydrophilic surface.

The potential of this compound as a supramolecular scaffold is highlighted by the diverse range of non-covalent interactions it can engage in, as summarized in the table below.

| Structural Feature | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |

| Aromatic Ring | π-π Stacking | Directional organization and stability |

| Amino Group | Hydrogen Bonding (Donor) | Formation of ordered networks |

| Hydroxyl Group | Hydrogen Bonding (Donor/Acceptor) | Control of hydrophilicity and directional bonding |

| Methyl Groups | van der Waals Interactions | Close packing and steric control |

Design of Chemical Probes for Mechanistic Studies

A chemical probe is a small molecule used to study and manipulate biological systems. The design of effective chemical probes requires specific functionalities that allow for interaction with biological targets and often include a reporter group for detection. This compound possesses features that make it a suitable core structure for the development of chemical probes.

The primary aromatic amine can be readily modified through reactions such as diazotization, acylation, or alkylation to attach various functionalities. For example, a fluorescent dye could be coupled to the amine group to create a probe for fluorescence microscopy, allowing for the visualization of the probe's localization within a cell. Alternatively, a reactive group could be introduced to enable covalent labeling of a target protein, facilitating its identification and characterization.

For example, a hypothetical chemical probe for studying enzyme kinetics could be designed by acylating the amino group with a substrate analog of the enzyme. The binding of this probe to the enzyme's active site could be monitored by attaching a spectroscopic reporter to the phenyl ring. The bulky propanol group could be designed to interact with a specific hydrophobic pocket within the enzyme, enhancing binding affinity and selectivity.

Synthesis and Investigation of Derivatives and Analogs of 1 3 Aminophenyl 2 Methylpropan 2 Ol

Systematic Structural Modifications of the Aminophenyl Moiety

The aminophenyl group is a key feature of the molecule, providing a handle for a wide range of chemical transformations. Modifications to this part of the scaffold can significantly influence the compound's electronic properties and reactivity.

The electronic nature of the aminophenyl ring can be fine-tuned by the introduction of various substituents. These substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each imparting distinct properties to the molecule. ucalgary.calasalle.eduucalgary.ca

Electron-donating groups, such as alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) groups, increase the electron density of the aromatic ring through inductive and resonance effects. ucalgary.calasalle.edu This enhanced electron density generally increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. Conversely, electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups, decrease the electron density of the ring, thereby reducing its reactivity towards electrophiles. ucalgary.calasalle.edu

Table 1: Predicted Electronic Effects of Substituents on the Aminophenyl Moiety

| Substituent (X) | Position | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| -OCH₃ | ortho, para | Electron-donating (resonance) | Activation towards electrophilic substitution |

| -Cl | ortho, para | Electron-withdrawing (inductive), weak electron-donating (resonance) | Deactivation towards electrophilic substitution |

| -NO₂ | meta | Electron-withdrawing (resonance and inductive) | Strong deactivation towards electrophilic substitution |

| -CH₃ | ortho, para | Electron-donating (inductive) | Weak activation towards electrophilic substitution |

The presence of the amino group on the phenyl ring directs the regioselectivity of various chemical transformations. Common derivatization strategies for the aminophenyl moiety include N-acylation, N-alkylation, and diazotization followed by subsequent coupling reactions.

N-acylation of the amino group is a straightforward method to introduce a variety of functional groups. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base. The resulting amides can exhibit altered solubility and hydrogen bonding capabilities. Chemoselective acylation of amino alcohols can be achieved using specific catalytic systems. nih.gov

Diazotization of the primary aromatic amine with nitrous acid affords a diazonium salt, which is a versatile intermediate. This intermediate can undergo a variety of transformations, including Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups, and azo coupling reactions to form azo compounds. nih.gov These strategies allow for the introduction of a wide array of substituents at the position of the original amino group.

Variations in the Propanol (B110389) Side Chain Architecture

Modifications to the 2-methylpropan-2-ol side chain can significantly impact the steric and conformational properties of the molecule, as well as introduce new functional groups and chiral centers.

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, and other chain elongation techniques can be employed to systematically vary the distance between the aminophenyl ring and the hydroxyl group. This can be achieved through multi-step synthetic sequences. For instance, the primary alcohol could be oxidized to an aldehyde, which can then undergo a Wittig reaction or a related olefination, followed by reduction of the resulting alkene and subsequent functional group manipulations to reintroduce the hydroxyl group at a different position. Fermentation-based chain elongation methods are also being explored for the synthesis of medium-chain branched carboxylates and alcohols. frontiersin.org

The parent compound, 1-(3-aminophenyl)-2-methylpropan-2-ol, is achiral. The introduction of one or more chiral centers into the side chain can lead to the formation of stereoisomers, which may exhibit different biological activities and pharmacokinetic profiles.

One approach to introduce chirality is through the asymmetric synthesis of phenylpropanolamine stereoisomers. d-nb.info Biocatalytic methods, utilizing enzymes such as alcohol dehydrogenases and transaminases, have been shown to be effective in producing all four possible stereoisomers of phenylpropanolamine with high enantiomeric and diastereomeric purity. d-nb.info The diastereoselective synthesis of substituted propargylamines has also been reported, which can serve as precursors to chiral amino alcohols. nih.gov Furthermore, the synthesis of chiral alcohols can be achieved through various methods, including the use of chiral catalysts and biocatalysts. nih.govresearchgate.net

Table 2: Potential Chiral Analogs and Synthetic Strategies

| Chiral Analog Structure | Key Chiral Center(s) | Potential Synthetic Strategy |

|---|---|---|

| (R/S)-1-(3-Aminophenyl)-2-methylpropan-1-ol | C1 of the propanol chain | Asymmetric reduction of a corresponding ketone |

| (2R/S, 3R/S)-1-(3-Aminophenyl)-2-methylbutan-2,3-diol | C2 and C3 of the butanol chain | Diastereoselective dihydroxylation of an unsaturated precursor |

| (R/S)-3-Amino-1-(3-aminophenyl)-2-methylpropan-2-ol | C3 of the propanol chain | Asymmetric amination of a suitable precursor |

Future Research Directions and Emerging Paradigms for 1 3 Aminophenyl 2 Methylpropan 2 Ol

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design

The traditional approach to designing synthetic routes is a labor-intensive process heavily reliant on the experience and intuition of expert chemists. However, the advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field, offering data-driven, optimized, and innovative pathways for molecules like 1-(3-aminophenyl)-2-methylpropan-2-ol. nih.gov

Computer-aided synthesis planning (CASP) tools, powered by AI, can analyze vast databases of chemical reactions to propose novel retrosynthetic disconnections. nih.govpharmtech.comgwsionline.com For a target molecule like this compound, an AI platform would deconstruct the molecule into simpler, commercially available precursors. Key retrosynthetic strategies an AI might identify include:

Grignard-type Reaction: Disconnecting the C-C bond between the phenyl ring and the tertiary alcohol, suggesting a reaction between a protected 3-aminophenyl Grignard reagent and acetone.

Friedel-Crafts-type Reaction: Proposing an acylation of a protected aniline (B41778) followed by reaction with an organometallic reagent.

Nitro-reduction Route: Identifying a precursor like 1-(3-nitrophenyl)-2-methylpropan-2-ol, which can be synthesized and subsequently reduced to the target amine.

AI models go beyond simply suggesting pathways. They can predict reaction outcomes, including potential yields and side products, by learning from millions of documented experiments. acs.orggopani.commastermeltgroup.com Neural network-based models can recommend suitable reaction conditions, including catalysts, solvents, and temperatures, by analyzing the specific functional groups of the reactants and products. This capability helps to avoid failed reactions in the laboratory, a critical challenge in traditional synthesis planning. mastermeltgroup.comresearchwithrowan.com Furthermore, ML algorithms can optimize synthetic routes based on multiple criteria such as cost, step count, safety, and environmental impact, thereby accelerating the development of more efficient and sustainable manufacturing processes. nih.gov

| AI Application | Function in Synthesizing this compound | Potential Impact |

| Retrosynthesis Planning | Proposes multiple disconnection strategies to identify potential starting materials. | Uncovers novel and non-intuitive synthetic routes. nih.gov |

| Reaction Outcome Prediction | Predicts the major product and potential byproducts of proposed reaction steps. | Reduces laboratory failures and optimizes reaction yields. acs.orggopani.com |

| Condition Recommendation | Suggests optimal solvents, catalysts, and temperatures for each synthetic step. | Improves reaction efficiency and minimizes trial-and-error experimentation. researchwithrowan.com |

| Route Optimization | Evaluates and ranks synthetic pathways based on cost, sustainability, and complexity. | Enables the selection of the most economically and environmentally viable route. nih.gov |

Exploration of Novel Reactivity Under Non-Conventional Conditions (e.g., photoredox, electrochemistry)

Non-conventional activation methods, particularly photoredox catalysis and electrochemistry, offer green and highly selective alternatives to traditional synthetic protocols. These techniques operate under mild conditions and can enable unique chemical transformations, opening new avenues for the synthesis of this compound.

Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in bond formation. gwsionline.com For the synthesis of the target molecule, photoredox catalysis could be applied in several ways:

C-N Bond Formation: Dual photoredox and nickel catalysis systems have been developed for aryl-amine cross-coupling reactions. mastermeltgroup.com This could potentially be used to construct the aminophenyl moiety from a corresponding aryl halide precursor under mild conditions.

C-H Functionalization: Light-mediated protocols can achieve selective functionalization of C-H bonds. While more challenging on an unactivated aromatic ring, this approach could conceptually be used to introduce the amine or the alcohol side-chain, reducing the need for pre-functionalized starting materials.

Electrochemistry uses electrical current to drive oxidation and reduction reactions, offering a reagent-free method for many transformations. Its application to the synthesis of this compound presents several opportunities:

Synthesis of Aromatic Amines: Electrochemical cross-dehydrogenative aromatization can construct anilines from saturated cyclohexanones and amines without metal catalysts or chemical oxidants. pharmtech.com This represents a novel approach to building the aromatic amine core.